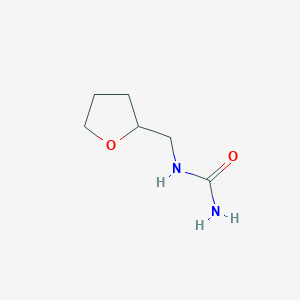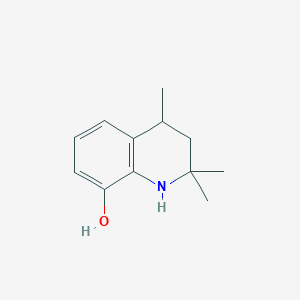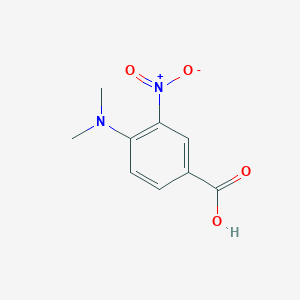
5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which can be functionalized to produce a wide range of derivatives with different properties and applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the reaction of 1,5-benzothiazepines with aryl nitrile oxides can lead to novel 1,2,4-oxadiazolo[4,5-d]-1,5-benzothiazepine derivatives . Similarly, treating benzylcyanide with nitric oxide in basic methanol yields 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, demonstrating the versatility of synthetic routes available for oxadiazole derivatives . Additionally, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, a related compound, involves the use of 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, indicating the importance of precursor selection and reaction conditions in the synthesis process .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,2,4-oxadiazole ring, which can be further substituted with various functional groups. X-ray crystallography, IR, and NMR spectroscopy are commonly used techniques for the characterization of these compounds . Theoretical calculations and spectroscopic methods are also employed to understand the tautomeric preferences and structural features of these molecules .
Chemical Reactions Analysis
1,2,4-Oxadiazole derivatives can undergo a variety of chemical reactions. For example, the mononuclear rearrangement of hydrazones derived from 1,2,4-oxadiazole can lead to the formation of triazoles, with the reaction pathway being influenced by the solvent and the presence of acids or bases . Additionally, the reactivity of these compounds can be modified through the introduction of different substituents, leading to the formation of Schiff bases or other derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit a range of absorption and emission spectra, which can be tailored for specific applications in optoelectronics . Their electrochemical properties are also of interest, as demonstrated by studies on symmetrically-substituted hybrids derived from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole . Furthermore, the stability of these compounds under acidic or basic conditions is an important aspect of their chemical behavior .
Applications De Recherche Scientifique
1. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione
- Application Summary : This compound is of particular interest to the pharmaceutical industry as substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
- Methods of Application : The compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .
- Results or Outcomes : The structure of the compound was confirmed via an X-ray diffraction analysis of a single crystal .
2. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide
- Application Summary : This compound is part of an ongoing attempt to broaden the applications of the amidoxime moiety as a potential source of new antileishmanial agents .
- Methods of Application : The compound was obtained in an 85% yield as the major product with a conventional amidoxime synthesis protocol (Ethanol/Na2CO3) involving the reaction of hydroxylamine and a nitrile group .
- Results or Outcomes : The formation of this amide derivative instead of the expected amidoxime can be attributed to two complementary effects: the strong electron effect of the nitro group and the influence of ethanol, a polar protic solvent .
4. (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione
- Application Summary : This compound is of particular interest to the pharmaceutical industry as substances with anti-bacterial, anti-neurodegenerative, neuroprotective, anti-infective, and analgesic activity .
- Methods of Application : The compound was synthesized via the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione and benzylamine .
- Results or Outcomes : The structure of the compound was confirmed via an X-ray diffraction analysis of a single crystal .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMKORRYZIXDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395368 |
Source


|
| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |
CAS RN |
864836-24-8 |
Source


|
| Record name | 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)











![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)